

3-(Methylamino)pyridazine-4-carbonitrile as a building block in organic synthesis

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Compound of Interest

Compound Name: 3-(Methylamino)pyridazine-4-carbonitrile

Cat. No.: B597031

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Application Notes and Protocols: 3-(Methylamino)pyridazine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)pyridazine-4-carbonitrile is a heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. The pyridazine core is a key pharmacophore found in numerous biologically active compounds, including approved drugs. [1] This document provides an overview of the applications of **3-(methylamino)pyridazine-4-carbonitrile**, with a focus on its role as a scaffold in the development of kinase inhibitors, along with detailed synthetic protocols. The inherent properties of the pyridazine ring, such as its polarity and hydrogen bonding capacity, make it an attractive moiety in drug design.[1]

Applications in Drug Discovery

The pyridazine heterocycle is increasingly recognized for its advantageous properties in drug discovery, serving as a bioisosteric replacement for other aromatic systems.[1] Derivatives of pyridazine have shown a wide range of biological activities, including analgesic, insecticidal, fungicidal, and cardiotonic properties.[2]

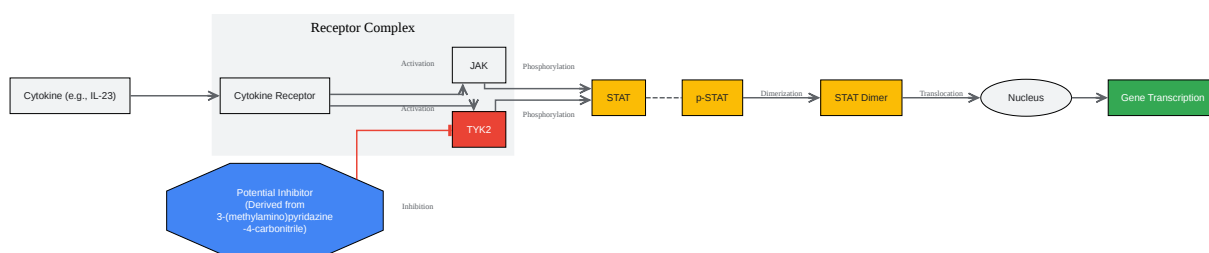
Kinase Inhibition

A prominent application of pyridazine-containing compounds is in the development of protein kinase inhibitors.[3][4][5] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases such as cancer and autoimmune disorders. Several pyridazine and related pyrazine derivatives have been investigated as potent and selective kinase inhibitors.

For instance, compounds with a substituted pyrazine-2-carbonitrile core have been identified as selective inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response pathway.[3][4] Inhibition of CHK1 is a promising strategy to enhance the efficacy of chemotherapy. Furthermore, derivatives of N-methylpyridazine-3-carboxamide have been developed as allosteric inhibitors of Tyrosine Kinase 2 (TYK2), which is involved in autoimmune and inflammatory diseases.[6] The 3-aminopyridazine scaffold is a core element in several approved drugs, highlighting its clinical relevance.[1]

Potential Signaling Pathway Involvement

Given the documented activity of related pyridazine scaffolds as kinase inhibitors, compounds derived from **3-(methylamino)pyridazine-4-carbonitrile** could potentially modulate key signaling pathways involved in cell proliferation and immune responses. For example, inhibition of the TYK2 pathway, which is part of the JAK-STAT signaling cascade, is a validated therapeutic approach for autoimmune diseases.



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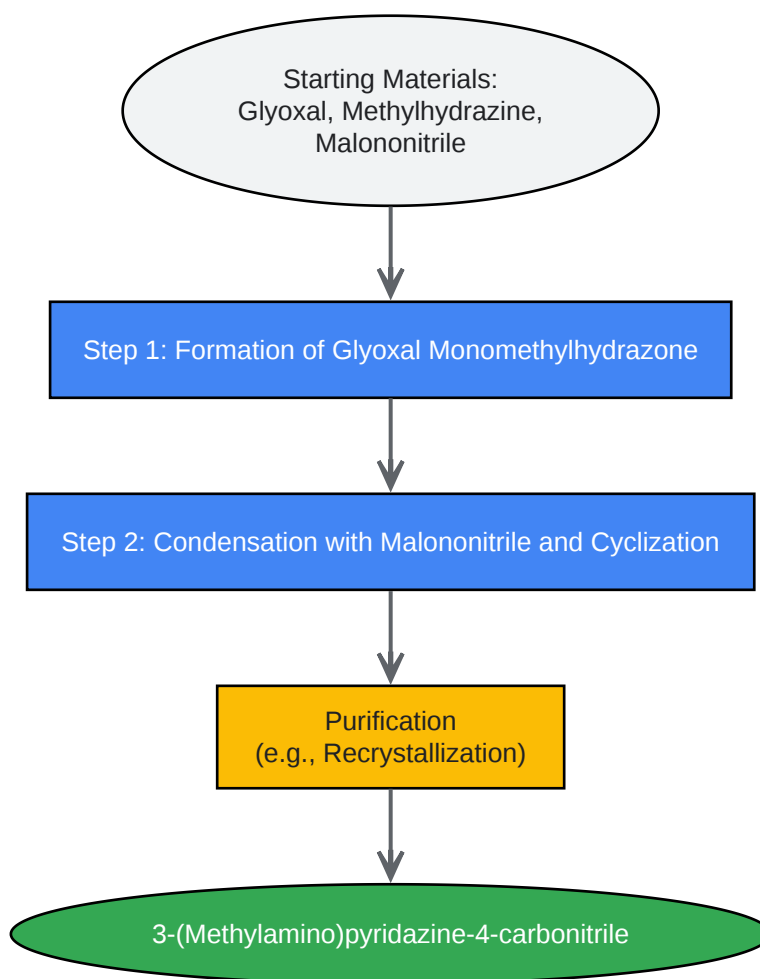
Figure 1. Potential inhibition of the TYK2 signaling pathway.

Synthetic Protocols

The synthesis of substituted pyridazine-4-carbonitriles can be achieved through various synthetic routes. A particularly efficient method is the one-pot, three-component reaction of arylglyoxals, malononitrile, and a hydrazine derivative.[2][7] The following protocol is adapted from the synthesis of structurally similar 3-amino-5-arylpyridazine-4-carbonitriles and outlines a proposed synthesis of **3-(methylamino)pyridazine-4-carbonitrile**.

Proposed Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile

This protocol describes a plausible two-step synthesis starting from glyoxal, methylhydrazine, and malononitrile.



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Figure 2. Workflow for the proposed synthesis.

Materials and Reagents:

- Glyoxal (40% solution in water)
- Methylhydrazine
- Malononitrile
- Ethanol
- Water
- Standard laboratory glassware and magnetic stirrer

Experimental Procedure:

Step 1: Formation of the Monomethylhydrazone Intermediate

- In a 250 mL round-bottom flask, prepare a solution of ethanol and water (1:1, v/v).
- Add glyoxal to the solvent mixture with stirring.
- Slowly add an equimolar amount of methylhydrazine to the solution at room temperature.
- Stir the reaction mixture for 30 minutes. The formation of the glyoxal monomethylhydrazone intermediate is expected.

Step 2: Cyclization to form **3-(Methylamino)pyridazine-4-carbonitrile**

- To the reaction mixture containing the in-situ generated hydrazone, add an equimolar amount of malononitrile.
- Continue stirring the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, a precipitate is expected to form.
- Collect the solid product by vacuum filtration and wash with cold ethanol.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Characterization:

The structure of the final product should be confirmed using standard analytical techniques such as ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry.

Quantitative Data of Related Pyridazine Derivatives

The following table summarizes the yields of various 3-amino-5-arylpyridazine-4-carbonitriles synthesized using a similar three-component reaction, demonstrating the versatility and efficiency of this synthetic approach.^[7]

Entry	Aryl Group	Yield (%)	Melting Point (°C)
1	Phenyl	92	260
2	4-Bromophenyl	90	295 (dec.)
3	4-Chlorophenyl	87	290 (dec.)
4	4-Methylphenyl	93	280 (dec.)
5	4-Methoxyphenyl	91	275 (dec.)
6	4-Nitrophenyl	85	300 (dec.)
7	2,4-Dichlorophenyl	88	285 (dec.)

Conclusion

3-(Methylamino)pyridazine-4-carbonitrile is a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its structural similarity to known kinase inhibitors suggests that it is a promising scaffold for the development of new therapeutic agents. The provided synthetic protocol offers a straightforward and efficient method for its preparation, enabling further exploration of its chemical and biological properties.

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